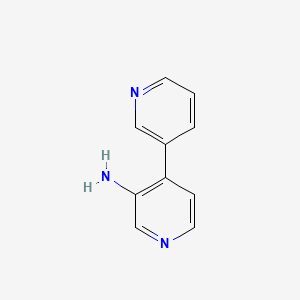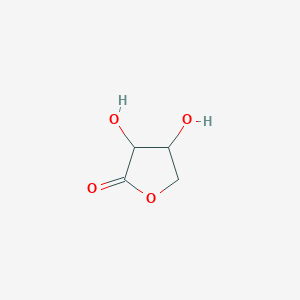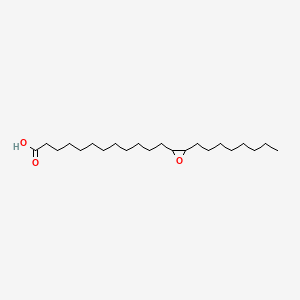
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chloro-2-fluorophenyl group and a 1H-1,2,3-triazol-4-yl group, which are linked by a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and selectivity. The synthesis begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor can be prepared through various methods, including the Sonogashira coupling reaction.
The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the 1H-1,2,3-triazole ring. This reaction is carried out in an aqueous medium, often using copper sulfate and sodium ascorbate as the catalytic system. The reaction conditions are typically mild, with the reaction proceeding at room temperature or slightly elevated temperatures.
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to enhance efficiency and yield. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methanamine moiety, leading to the formation of the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or the phenyl group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Industry: It is used in the development of new agrochemicals and photostabilizers, as well as in the synthesis of dyes and photographic materials.
Mécanisme D'action
The mechanism of action of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to the active site of enzymes, inhibiting their activity. For example, in the case of carbonic anhydrase inhibition, the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.
In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Comparaison Avec Des Composés Similaires
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride: This compound has a similar triazole moiety but lacks the chloro and fluoro substituents on the phenyl ring, which can affect its reactivity and biological activity.
(4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride: This compound has a different triazole ring (1,2,4-triazole) and lacks the chloro and fluoro substituents, which can lead to different chemical and biological properties.
Fluconazole: A well-known antifungal agent that contains a triazole ring, but with different substituents and a different mechanism of action.
The unique combination of the chloro, fluoro, and triazole groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9Cl2FN4 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
(4-chloro-2-fluorophenyl)-(2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClFN4.ClH/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8;/h1-4,9H,12H2,(H,13,14,15);1H |
Clé InChI |
CKCMDWMMLITLCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C(C2=NNN=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


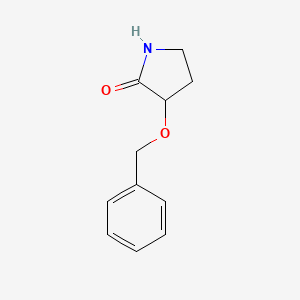
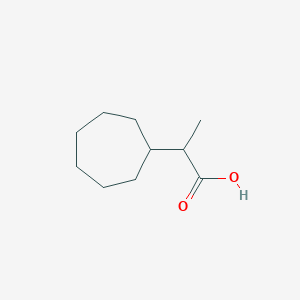
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
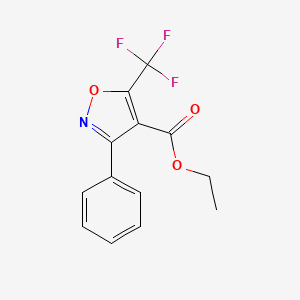

![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)


